Cas no 3392-07-2 (Boc-Gly-OSu)

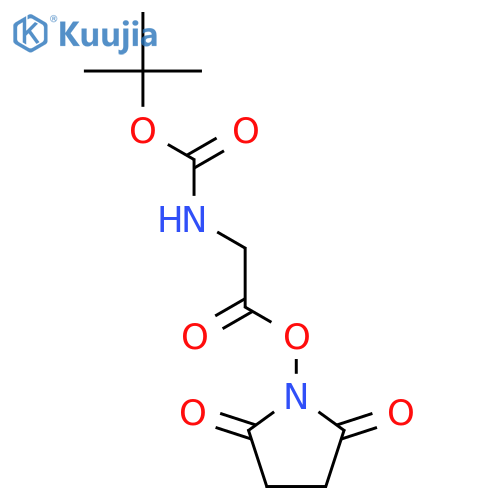

Boc-Gly-OSu structure

商品名:Boc-Gly-OSu

Boc-Gly-OSu 化学的及び物理的性質

名前と識別子

-

- Boc-glycine-N-hydroxysuccinimide ester

- Boc-Gly-OSu

- tert-Butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate

- Boc-glycine N-hydroxy succinimide ester

- 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)acetate

- boc-glycine hydroxysuccinimide ester

- N-Boc-glycine hydroxysuccinimide ester

- N-SUCCINIMIDYL N-TERT-BUTYLOXYCARBONYLGLYCINATE

- N-t-butyloxycarbonylglycine N-hydroxysuccinimide ester

- Boc-glycine N-hydroxysuccinimide ester

- 2,5-dioxopyrrolidin-1-yl 2-(tert-butoxycarbonylamino)acetate

- tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate

- tert-butyl {2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}carbamate

- BocGlyOSu

- NSC164050

- LJCWRJYVPJJTMB-UHFFFAOYSA-N

- 4016AB

- Boc-Gly

- n-[2-(tert-butoxycarbonylamino)acetoxy]succinimide

- Boc-Gly-OSu, >=99.0% (T)

- 2,5-dioxopyrrolidin-1-yl (tert-butoxycarbonyl)glycinate

- SY007674

- tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethylcarbamate

- SCHEMBL242270

- 3392-07-2

- J-019379

- N-[2-(tert-butoxycarbonylamino)acetoxy]-succinimide

- (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

- n-[2-(tert-butoxycarbonylamino)-acetoxy]succinimide

- N-TERT-BUTOXYCARBONYLGLYCINE N-HYDROXYSUCCINIMIDE ESTER

- NSC 164050

- 2,5-dioxo-1-pyrrolidinyl N-{[(1,1-dimethylethyl)oxy]carbonyl}glycinate

- TMV2A4V5KA

- DS-13723

- CARBAMIC ACID, (2-((2,5-DIOXO-1-PYRROLIDINYL)OXY)-2-OXOETHYL)-, 1,1-DIMETHYLETHYL ESTER

- NSC-164050

- tert-butoxycarbonylamino-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester

- DTXSID40187541

- FT-0688022

- 2,5-Dioxopyrrolidine-1-yl 2-(tert-butoxycarbonylamino)acetate

- N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester

- MFCD00042761

- EINECS 222-230-2

- tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxyl]-2-oxoethylcarbamate

- UNII-TMV2A4V5KA

- CS-W009442

- FD21649

- N-BOC-GLYCINE N-HYDROXYSUCCINIMIDYL ESTER

- BP-23727

- GLYCINE, N-((1,1-DIMETHYLETHOXY)CARBONYL)-, 2,5-DIOXO-1-PYRROLIDINYL ESTER

- NS00049280

- tert-butyl n-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)carbamate

- AKOS015898253

- 2,5-DIOXOPYRROLIDIN-1-YL 2-[(TERT-BUTOXYCARBONYL)AMINO]ACETATE

- FB47806

-

- MDL: MFCD00042761

- インチ: 1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)

- InChIKey: LJCWRJYVPJJTMB-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C(=O)ON1C(C([H])([H])C([H])([H])C1=O)=O)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 272.100836g/mol

- ひょうめんでんか: 0

- XLogP3: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 回転可能化学結合数: 6

- どういたいしつりょう: 272.100836g/mol

- 単一同位体質量: 272.100836g/mol

- 水素結合トポロジー分子極性表面積: 102Ų

- 重原子数: 19

- 複雑さ: 396

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 6

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.3100

- ゆうかいてん: 165-167 °C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.514

- PSA: 102.01000

- LogP: 0.44710

- ようかいせい: 未確定

- かんど: Hygroscopic

Boc-Gly-OSu セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- 福カードFコード:3-10-21

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:−20°C

Boc-Gly-OSu 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Boc-Gly-OSu 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM119350-100g |

Boc-Gly-Osu |

3392-07-2 | 95% | 100g |

$211 | 2022-09-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030066-25g |

Boc-Gly-OSu |

3392-07-2 | 97% | 25g |

¥264.00 | 2024-05-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803172-1g |

Boc-Gly-OSu |

3392-07-2 | 98% | 1g |

¥50.00 | 2022-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ289-1g |

Boc-Gly-OSu |

3392-07-2 | 97% | 1g |

45.0CNY | 2021-07-16 | |

| Chemenu | CM119350-100g |

Boc-Gly-Osu |

3392-07-2 | 95% | 100g |

$211 | 2021-06-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803172-5g |

Boc-Gly-OSu |

3392-07-2 | 98% | 5g |

¥139.30 | 2022-09-02 | |

| Fluorochem | 045434-10g |

boc-gly-osu |

3392-07-2 | 95% | 10g |

£25.00 | 2022-02-28 | |

| TRC | B656123-250mg |

Boc-Gly-OSu |

3392-07-2 | 250mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B656123-500mg |

Boc-Gly-OSu |

3392-07-2 | 500mg |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1290732-100g |

N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester |

3392-07-2 | 95% | 100g |

$155 | 2024-06-07 |

Boc-Gly-OSu 関連文献

-

Ivo E. Sampaio-Dias,Luís Pinto da Silva,Sandra G. Silva,Xerardo García-Mera,José E. Rodríguez-Borges Green Chem. 2020 22 3584

-

Sara C. Silva-Reis,A. Catarina V. D. dos Santos,Xerardo García-Mera,José E. Rodríguez-Borges,Ivo E. Sampaio-Dias New J. Chem. 2020 44 21049

-

A. Jackowska,M. Chromiński,M. Giedyk,D. Gryko Org. Biomol. Chem. 2018 16 936

-

4. Photoresponsive melittin having a spyropyran residue in the hydrophobic region of the sequenceTakehiko Ueda,Koichi Nagamine,Shunsaku Kimura,Yukio Imanishi J. Chem. Soc. Perkin Trans. 2 1995 365

3392-07-2 (Boc-Gly-OSu) 関連製品

- 3392-12-9((2,5-Dioxopyrrolidin-1-yl) (2S)-2-(tert-butoxycarbonylamino)-3-methylbutanoate)

- 6404-26-8(Boc-Lys(Ac)-OH)

- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)

- 7536-55-2(Nα-Boc-L-asparagine)

- 2419-94-5(N-Boc-L-glutamic acid)

- 3392-08-3(Boc-Ile-OSU)

- 42002-18-6(Boc-Asn-Osu)

- 3392-11-8(Na-Boc-L-tryptophan N-hydroxysuccinimide ester)

- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:3392-07-2)BOC-GLY-OSU

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:3392-07-2)Boc-Gly-OSu

清らかである:99%/99%

はかる:500g/100g

価格 ($):766.0/219.0